(5S,6R)-1-(cyclopropylmethyl)-6-ethyl-1,7-diazaspiro[4.5]decan-2-one
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Overview
Description
(5S,6R)-1-(cyclopropylmethyl)-6-ethyl-1,7-diazaspiro[45]decan-2-one is a spirocyclic compound characterized by its unique structure, which includes a cyclopropylmethyl group and an ethyl group attached to a diazaspirodecane core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5S,6R)-1-(cyclopropylmethyl)-6-ethyl-1,7-diazaspiro[4.5]decan-2-one typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the spirocyclic core and the introduction of the cyclopropylmethyl and ethyl groups. Common synthetic routes may involve:
Cyclization Reactions: Formation of the spirocyclic core through cyclization reactions.
Functional Group Transformations: Introduction of the cyclopropylmethyl and ethyl groups through functional group transformations.
Industrial Production Methods
Industrial production methods for this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often include:
Catalytic Reactions: Use of catalysts to enhance reaction efficiency.
Purification Techniques: Advanced purification techniques such as chromatography to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
(5S,6R)-1-(cyclopropylmethyl)-6-ethyl-1,7-diazaspiro[4.5]decan-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: Substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents and conditions used in these reactions include:
Oxidizing Agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride for reduction reactions.
Substitution Reagents: Such as halogens or nucleophiles for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce reduced forms of the compound.
Scientific Research Applications
(5S,6R)-1-(cyclopropylmethyl)-6-ethyl-1,7-diazaspiro[4.5]decan-2-one has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic effects, including antimicrobial or anticancer properties.
Industry: Utilized in the development of new materials or as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of (5S,6R)-1-(cyclopropylmethyl)-6-ethyl-1,7-diazaspiro[4.5]decan-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Receptors: Interaction with specific receptors to modulate biological responses.
Enzyme Inhibition: Inhibition of enzymes involved in critical biochemical pathways.
Signal Transduction: Modulation of signal transduction pathways to alter cellular functions.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to (5S,6R)-1-(cyclopropylmethyl)-6-ethyl-1,7-diazaspiro[4.5]decan-2-one include other spirocyclic compounds with different substituents. Examples include:
Spiro[4.5]decan-2-one Derivatives: Compounds with variations in the substituents on the spirocyclic core.
Diazaspiro Compounds: Compounds with different diaza ring systems.
Uniqueness
The uniqueness of this compound lies in its specific combination of substituents and its potential applications in various fields. Its distinct structure allows for unique interactions with molecular targets, making it a valuable compound for scientific research.
Properties
IUPAC Name |
(5S,10R)-1-(cyclopropylmethyl)-10-ethyl-1,9-diazaspiro[4.5]decan-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24N2O/c1-2-12-14(7-3-9-15-12)8-6-13(17)16(14)10-11-4-5-11/h11-12,15H,2-10H2,1H3/t12-,14+/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FGBBOBWXXMYRRW-OCCSQVGLSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1C2(CCCN1)CCC(=O)N2CC3CC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@H]1[C@]2(CCCN1)CCC(=O)N2CC3CC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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